molecular formula C23H24N4O B12521249 Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- CAS No. 820977-27-3

Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-

Cat. No.: B12521249
CAS No.: 820977-27-3
M. Wt: 372.5 g/mol
InChI Key: DOJAUXABQKQJSJ-UHFFFAOYSA-N
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Description

Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. Quinoline is a nitrogen-containing aromatic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in a single molecule endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. Some of the common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.

For the specific compound Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-, the synthesis would likely involve a multi-step process combining these methods with additional steps to introduce the methoxy and piperazinylmethyl groups.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of quinoline can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, amines, and thiols.

Scientific Research Applications

Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and anticancer agent.

    Industry: Used in the development of dyes, agrochemicals, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- can be compared with other similar compounds, such as:

    Quinoline: A simpler structure with similar aromatic properties but lacking the indole and piperazinylmethyl groups.

    Indole: A bicyclic structure with biological activity but lacking the quinoline moiety.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity and biological activity.

The unique combination of quinoline, indole, and piperazinylmethyl groups in a single molecule makes Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- a versatile compound with distinct chemical and biological properties.

Properties

CAS No.

820977-27-3

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

2-methoxy-3-[5-(piperazin-1-ylmethyl)-1H-indol-2-yl]quinoline

InChI

InChI=1S/C23H24N4O/c1-28-23-19(13-17-4-2-3-5-20(17)26-23)22-14-18-12-16(6-7-21(18)25-22)15-27-10-8-24-9-11-27/h2-7,12-14,24-25H,8-11,15H2,1H3

InChI Key

DOJAUXABQKQJSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)CN5CCNCC5

Origin of Product

United States

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